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Compound of Interest

Compound Name: MNI-caged-L-glutamate

Cat. No.: B1677367 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the two-photon uncaging of MNI-caged-
L-glutamate, a powerful technique for studying synaptic function with high spatial and temporal

precision. This method allows for the controlled release of glutamate, the primary excitatory

neurotransmitter in the central nervous system, enabling the investigation of synaptic

transmission, plasticity, and receptor mapping at the level of individual dendritic spines.

Introduction
Two-photon uncaging of MNI-caged-L-glutamate utilizes the principle of two-photon

absorption to achieve highly localized photolysis of the "caged" glutamate molecule.[1][2] By

using a focused, high-intensity infrared laser, two photons are simultaneously absorbed by the

MNI caging group, leading to its cleavage and the release of active L-glutamate.[1][2] This

technique offers significant advantages over traditional methods of glutamate application,

including diffraction-limited spatial resolution, minimal scattering in biological tissue, and

reduced phototoxicity.[1][3] The spatial precision of two-photon uncaging allows for the

stimulation of individual dendritic spines, mimicking endogenous synaptic release.[4][5]

Quantitative Data Summary
The following tables summarize the key quantitative parameters for successful two-photon

uncaging of MNI-caged-L-glutamate, compiled from various experimental studies.
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Table 1: MNI-caged-L-glutamate and ACSF Composition

Parameter
Concentration/Com
ponent

Notes Source(s)

MNI-caged-L-

glutamate
2.5 mM - 10 mM

Can vary by batch.

Higher concentrations

may be needed for in

vivo applications.[3]

[4][5][6][7]

Artificial Cerebrospinal

Fluid (ACSF)

See Table 2 for

detailed composition.

Typically aerated with

95% O2 / 5% CO2.
[4][6][7]

Tetrodotoxin (TTX) 1 µM

Used to block

spontaneous spiking

activity.

[4][6][7]

Mg2+ Concentration
Nominally 0 mM or

Mg2+-free

To enhance NMDA

receptor activation for

plasticity studies.

[4][6][7]

Ca2+ Concentration 2 mM - 4 mM [4][6][7]

Table 2: Standard Artificial Cerebrospinal Fluid (ACSF) Composition

Component Concentration (mM)

NaCl 127

NaHCO3 25

NaH2PO4 1.25

KCl 2.5

D-glucose 25

Table 3: Two-Photon Laser Parameters for MNI-glutamate Uncaging
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Parameter Value Notes Source(s)

Wavelength 720 nm

Optimal for MNI-

glutamate two-photon

absorption.[4][6][7]

[1][4][6][7]

Laser Power
2.8 - 12 mW (at the

sample)

Power should be

calibrated to elicit

physiological

responses.

[3][6][7]

Pulse Duration 0.6 - 8 ms
Can be a single pulse

or a train of pulses.
[3][6][7]

Repetition Rate
0.5 Hz (for pulse

trains)
[6][7]

Experimental Protocols
This section provides a detailed methodology for performing a two-photon uncaging experiment

with MNI-caged-L-glutamate on acute brain slices.

Solutions and Reagents Preparation
ACSF Preparation: Prepare ACSF according to the composition in Table 2. Prepare two

variations: one with standard Mg2+ concentration (e.g., 1-2 mM) for slice recovery and a

Mg2+-free version for recording, if studying NMDA receptor-dependent phenomena.

Continuously aerate both solutions with 95% O2 / 5% CO2 for at least 30 minutes before use

and throughout the experiment.

MNI-caged-L-glutamate Stock Solution: Prepare a concentrated stock solution of MNI-
caged-L-glutamate in deionized water. The final concentration in the recording ACSF will

typically be between 2.5 mM and 10 mM.[4][5] Note that there can be batch-to-batch

variability in the efficacy of MNI-glutamate.[4]

Recording ACSF: On the day of the experiment, add the MNI-caged-L-glutamate stock

solution and TTX to the Mg2+-free ACSF to achieve the final desired concentrations. Keep

this solution aerated.
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Acute Brain Slice Preparation
Anesthetize and decapitate the animal according to approved institutional animal care

protocols.

Rapidly dissect the brain and place it in ice-cold, oxygenated ACSF (with standard Mg2+).

Cut coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region using a

vibratome.

Transfer the slices to a holding chamber containing oxygenated ACSF (with standard Mg2+)

and allow them to recover at 32-34°C for 30 minutes, followed by storage at room

temperature for at least 1 hour before recording.

Two-Photon Uncaging and Electrophysiological
Recording

Transfer a brain slice to the recording chamber of a two-photon microscope and continuously

perfuse with the recording ACSF containing MNI-caged-L-glutamate and TTX at a rate of 2-

3 mL/min.

Perform whole-cell patch-clamp recordings from the neuron of interest. Fill the patch pipette

with an appropriate internal solution, which may contain a fluorescent dye (e.g., Alexa Fluor

488 or 594) to visualize the neuron's morphology.

Identify a dendritic spine of interest for uncaging.

Tune the Ti:Sapphire laser to 720 nm for uncaging.[4][6][7]

Position the uncaging laser spot approximately 0.5 µm from the head of the selected spine.

[6]

Deliver a short laser pulse or a train of pulses (e.g., 4-8 ms, 2.8-5 mW).[6][7] The laser power

and pulse duration should be adjusted to evoke an uncaging-evoked excitatory postsynaptic

current (uEPSC) or potential (uEPSP) that mimics a miniature EPSC/P.[4]

Record the resulting uEPSC in voltage-clamp mode or uEPSP in current-clamp mode.
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For plasticity induction protocols, repeated uncaging stimuli can be applied.
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Caption: Glutamate signaling cascade initiated by two-photon uncaging.
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Caption: Experimental workflow for two-photon glutamate uncaging.
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Important Considerations
Biological Inertness: While MNI-caged-L-glutamate is largely inert towards glutamate

receptors before uncaging, it has been shown to act as an antagonist at GABAA receptors at

concentrations commonly used for two-photon uncaging.[4][5] This should be taken into

consideration when designing and interpreting experiments, especially those investigating

the interplay between excitation and inhibition.

Laser Power Calibration: It is crucial to carefully calibrate the laser power to avoid

phototoxicity while ensuring efficient uncaging. A useful method for calibrating laser power at

the focal plane involves measuring the bleaching of a known concentration of a fluorescent

dye like Alexa-594.[1][2]

Spatial Resolution: The spatial resolution of two-photon uncaging allows for the stimulation of

single dendritic spines.[4] The precise positioning of the uncaging spot is critical for obtaining

reliable and reproducible results.

Temporal Precision: The rapid release of glutamate from the MNI cage allows for the

generation of postsynaptic responses with kinetics that can closely mimic those of

synaptically released glutamate.[4]

By following these protocols and considering the key parameters, researchers can effectively

utilize MNI-caged-L-glutamate two-photon uncaging to gain valuable insights into the

fundamental mechanisms of synaptic function and plasticity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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